An In-depth Technical Guide to 2-Amino-5-isopropylphenol (CAS 139729-85-4)
An In-depth Technical Guide to 2-Amino-5-isopropylphenol (CAS 139729-85-4)
Part 1: Core Chemical Identity and Properties
1.1. Structural and General Data
While specific, experimentally determined data for 2-Amino-5-isopropylphenol is limited, we can infer some basic properties from its structure.
| Property | Value | Source |
| CAS Number | 139729-85-4 | Arctom |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)N)O | - |
| InChI Key | Inferred: ZVDSWJBFHFNXQN-UHFFFAOYSA-N | - |
1.2. Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following properties are based on computational predictions and should be treated as estimates.
| Property | Predicted Value | Notes |
| Boiling Point | ~250-270 °C | Estimated based on related aminophenols. |
| Melting Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol. | Expected behavior for a small aromatic amine/phenol. |
| pKa (Phenolic OH) | ~10-11 | Typical range for a phenol, influenced by the amino and isopropyl groups. |
| pKa (Amino group) | ~4-5 | Typical range for an aromatic amine. |
1.3. Spectroscopic Data
No experimental spectra (NMR, IR, MS) for 2-Amino-5-isopropylphenol (CAS 139729-85-4) are publicly available. For research purposes, spectral characterization would be a critical first step after synthesis.
Hypothetical ¹H NMR (in CDCl₃):
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~1.2 ppm (d, 6H): Isopropyl methyl protons.
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~2.8 ppm (sept, 1H): Isopropyl methine proton.
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~3.5-4.5 ppm (br s, 2H): Amino (-NH₂) protons.
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~5.0-6.0 ppm (br s, 1H): Phenolic (-OH) proton.
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~6.5-7.0 ppm (m, 3H): Aromatic protons.
Hypothetical ¹³C NMR (in CDCl₃):
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~24 ppm: Isopropyl methyl carbons.
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~33 ppm: Isopropyl methine carbon.
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~110-120 ppm: Aromatic CH carbons.
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~130-150 ppm: Aromatic quaternary carbons (C-NH₂, C-OH, C-isopropyl).
Expected IR Absorptions:
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3300-3500 cm⁻¹ (br): O-H and N-H stretching.
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2850-3000 cm⁻¹: C-H stretching (aliphatic).
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~1600 cm⁻¹: N-H bending and C=C aromatic stretching.
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~1200-1300 cm⁻¹: C-O stretching.
Part 2: Synthesis and Reactivity
2.1. Potential Synthetic Routes
A plausible synthetic route to 2-Amino-5-isopropylphenol would likely involve the introduction of the amino and isopropyl groups onto a phenol or aniline core.
Route A: Nitration and Reduction of 3-Isopropylphenol
This is a common strategy for synthesizing aminophenols.
Caption: A potential synthetic pathway to 2-Amino-5-isopropylphenol.
Experimental Protocol (Hypothetical):
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Nitration: To a cooled solution of 3-isopropylphenol in a suitable solvent (e.g., acetic acid or sulfuric acid), a nitrating agent (e.g., nitric acid) is added dropwise while maintaining a low temperature to control the reaction and regioselectivity.
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Work-up and Isolation: The reaction mixture is poured into ice water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-nitro-5-isopropylphenol. Purification may be achieved by column chromatography or recrystallization.
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Reduction: The isolated nitro-phenol is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst, or a metal in acidic media (e.g., tin in hydrochloric acid), is added.
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Final Isolation: After the reduction is complete, the catalyst is filtered off (if applicable), and the product is isolated by extraction and purified.
2.2. Chemical Reactivity
The reactivity of 2-Amino-5-isopropylphenol is governed by the interplay of the hydroxyl, amino, and isopropyl functional groups on the aromatic ring.
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Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-imine structures. This is the basis for the use of related compounds in hair dyes.
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Electrophilic Aromatic Substitution: The electron-donating hydroxyl and amino groups strongly activate the aromatic ring towards electrophilic substitution at the ortho and para positions.
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Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.
Part 3: Potential Applications and Biological Context
Given the lack of specific studies on 2-Amino-5-isopropylphenol, its potential applications are inferred from the known uses of structurally similar aminophenols.
3.1. Hair Dyes and Cosmetics
Many aminophenol derivatives are used as "couplers" in oxidative hair colorants.[1] They react with a "developer" (e.g., p-phenylenediamine) in the presence of an oxidizing agent (like hydrogen peroxide) to form larger dye molecules within the hair shaft. The specific substitution pattern on the aminophenol ring influences the final color. It is plausible that 2-Amino-5-isopropylphenol could function in a similar capacity.
3.2. Pharmaceutical and Agrochemical Research
The aminophenol scaffold is a privileged structure in medicinal chemistry.
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Analgesics: The most well-known example is paracetamol (acetaminophen), a p-aminophenol derivative.
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Antimicrobial Agents: Thymol (2-isopropyl-5-methylphenol), a related structure, exhibits significant antibacterial and antifungal properties.[2]
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Drug Discovery Fragments: Small, functionalized molecules like 2-Amino-5-isopropylphenol can serve as starting points or "fragments" in drug discovery campaigns.[3] The combination of a hydrogen bond donor/acceptor (OH, NH₂) and a lipophilic group (isopropyl) provides features for binding to biological targets.
Workflow for Investigating Biological Activity:
Caption: A generalized workflow for evaluating the biological potential of a novel chemical entity.
Part 4: Safety and Handling
No specific safety data sheet (SDS) for 2-Amino-5-isopropylphenol (CAS 139729-85-4) is available. The following guidance is based on the hazards associated with similar aminophenols.
4.1. Hazard Classification (Anticipated)
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Acute Toxicity: Likely harmful if swallowed or in contact with skin.[4]
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[4]
-
Eye Damage/Irritation: Risk of serious eye damage.[4]
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Sensitization: May cause an allergic skin reaction.[5]
-
Mutagenicity/Carcinogenicity: Some aminophenols have shown mutagenic potential in vitro.[6] No data exists for this specific compound.
4.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from oxidizing agents.
4.3. First Aid Measures (General Guidance)
-
Inhalation: Move to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.
Part 5: Conclusion and Future Directions
2-Amino-5-isopropylphenol (CAS 139729-85-4) represents a chemical entity with potential applications in materials science (as a dye component) and life sciences (as a scaffold for drug discovery). However, a significant lack of experimental data necessitates that the first step for any research involving this compound is its unambiguous synthesis and thorough characterization. Future research should focus on establishing reliable synthetic protocols, characterizing its physicochemical and toxicological properties, and exploring its utility in the aforementioned applications.
References
- Thermo Fisher Scientific. (2010, September 21).
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- LookChem. (n.d.). 4-AMINO-2-ISOPROPYL-5-METHYLPHENOL.
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- Arctom. (n.d.). CAS NO. 139729-85-4 | 2-Amino-5-isopropylphenol.
- NOAA - CAMEO Chemicals. (n.d.). 2-AMINO-5-NITROPHENOL.
- MilliporeSigma. (n.d.). 4-Amino-2-isopropyl-5-methylphenol | 1128-28-5.
- SDS EU (Reach Annex II). (2018, July 16). 2-ISOPROPYL-5-METHYLPHENOL (ISOPROPYL- 13C3, 99%) 100 UG/ML IN METHANOL.
- Muby Chemicals. (n.d.). 2-Isopropyl Phenol or 2-(1-Methylethyl)phenol Manufacturers, with SDS.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- Benchchem. (n.d.). Synthesis routes of 2-Isopropylphenol.
- ChemicalBook. (n.d.). 2-Isopropylphenol(88-69-7) 1H NMR spectrum.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).
- MDPI. (n.d.).
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- ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol.
- NCBI. (n.d.).
- Bhagavathula DS, Boddeti G, Venu R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Journal Name, if available].
- ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol.
- Thomson CG, Reilly J, Sandham DA. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters.
- Chemical Society Reviews (RSC Publishing). (2024, January 16).
- Apollo Scientific. (2025, February 4).
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